molecular formula C8H15NO6 B12395061 N-Acetyl-D-glucosamine-18O

N-Acetyl-D-glucosamine-18O

Cat. No.: B12395061
M. Wt: 223.21 g/mol
InChI Key: MBLBDJOUHNCFQT-RICFPOPLSA-N
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Description

N-Acetyl-D-glucosamine-18O: is a derivative of glucose, specifically an amino sugar where an acetyl group is attached to the nitrogen atom. This compound is a stable isotope-labeled form of N-acetyl-D-glucosamine, where the oxygen atom is replaced with the isotope oxygen-18. It is a key component in the structure of chitin, which is found in the exoskeletons of arthropods and the cell walls of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: N-Acetyl-D-glucosamine-18O can be synthesized through the acetylation of D-glucosamine using acetic anhydride in the presence of a catalyst. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.

    Enzymatic Production: An efficient method involves the use of chitinase enzymes to hydrolyze chitin, which is abundant in crustacean shells, into N-acetyl-D-glucosamine.

Industrial Production Methods:

    Extraction from Chitin: Industrially, N-acetyl-D-glucosamine is produced by extracting chitin from crustacean shells, followed by hydrolysis using strong acids or enzymes.

    Fermentation: Another method involves the fermentation of glucose using genetically modified microorganisms that can convert glucose into N-acetyl-D-glucosamine.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used for hydrolysis reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Major Products:

    Hydrolysis Products: D-glucosamine and acetic acid.

    Oxidation Products: Glucosaminic acid and other oxidized derivatives.

    Reduction Products: Alcohol derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various bioactive compounds.
  • Serves as a model compound in studying the behavior of amino sugars in different chemical reactions.

Biology:

  • Plays a crucial role in the study of glycosylation processes in cells.
  • Used in research on cell signaling and communication due to its involvement in glycoprotein formation.

Medicine:

  • Investigated for its potential in treating osteoarthritis and other joint-related conditions.
  • Studied for its role in wound healing and tissue regeneration.

Industry:

  • Utilized in the production of biodegradable polymers.
  • Employed in the cosmetic industry for its moisturizing properties.

Mechanism of Action

Comparison with Similar Compounds

    N-Acetyl-D-glucosamine: The non-isotope-labeled form, widely used in similar applications.

    D-Glucosamine: Lacks the acetyl group, used primarily in dietary supplements for joint health.

    N-Acetylgalactosamine: Similar structure but differs in the orientation of the hydroxyl group on the fourth carbon atom.

Uniqueness:

  • The presence of the isotope oxygen-18 makes N-Acetyl-D-glucosamine-18O particularly useful in tracer studies and metabolic research.
  • Its stable isotope labeling allows for precise tracking and analysis in biochemical pathways, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.21 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i12+2

InChI Key

MBLBDJOUHNCFQT-RICFPOPLSA-N

Isomeric SMILES

CC(=[18O])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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